N-{[1,1'-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Description
N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable candidate for various chemical reactions and applications.
Properties
IUPAC Name |
1-ethylsulfonyl-N-(2-phenylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-14-12-17(13-15-22)20(23)21-19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQAHHFLQUBXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has indicated its potential antiviral properties, particularly against human coronaviruses.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in certain bacterial strains, leading to DNA damage and cell death . This makes it a promising candidate for antimicrobial therapies.
Comparison with Similar Compounds
N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine-4-carboxamide derivatives. Similar compounds include:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
4-Piperidinecarboxamide: Used in various chemical syntheses and as a reagent.
The uniqueness of N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
